6-(4-ethyl-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-ethyl-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridazinone core, which is known for its biological activity, and a sulfonyl group attached to a piperazine ring, enhancing its pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethyl-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the sulfonyl chloride reacts with 1-(2-methoxyphenyl)piperazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethyl-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base, while electrophilic substitution may involve reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(4-ethyl-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity, particularly in targeting specific enzymes or receptors.
Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-ethyl-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group enhances its binding affinity, while the pyridazinone core contributes to its biological activity. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Uniqueness
6-(4-ethyl-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is unique due to its combination of a pyridazinone core and a sulfonyl-piperazine moiety, which imparts specific pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N4O4S |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-[4-ethyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H26N4O4S/c1-3-17-8-9-18(19-10-11-23(28)25-24-19)16-22(17)32(29,30)27-14-12-26(13-15-27)20-6-4-5-7-21(20)31-2/h4-11,16H,3,12-15H2,1-2H3,(H,25,28) |
InChI Key |
DPIKQEIPCHUNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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